Sunobinop: A Technical Whitepaper on the Novel Nociceptin Receptor Partial Agonist
Sunobinop: A Technical Whitepaper on the Novel Nociceptin Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunobinop (formerly V117957 and IMB-115) is a novel, potent, and selective small molecule partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, including pain perception, anxiety, and bladder control.[2][3] Sunobinop is under clinical investigation for a range of therapeutic indications, including interstitial cystitis/bladder pain syndrome (IC/BPS), overactive bladder (OAB), and insomnia associated with alcohol use disorder.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for sunobinop, with a focus on its pharmacological profile, mechanism of action, and clinical trial findings. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.
Introduction to Sunobinop and the NOP Receptor System
The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not mediate opioid-like analgesia and is not associated with the same adverse effect profile, such as respiratory depression and addiction potential. Activation of the NOP receptor, which primarily couples to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. Sunobinop's partial agonism at the NOP receptor suggests a mechanism that can provide therapeutic benefits while potentially mitigating the risks associated with full agonists.
In Vitro Pharmacology
Sunobinop has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional potency, and selectivity for the human NOP receptor.
Quantitative Data: Binding Affinity and Functional Activity
The following table summarizes the key in vitro pharmacological parameters of sunobinop at the human NOP receptor and its selectivity over other human opioid receptors.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | NOP | 3.3 ± 0.4 nM | |
| Mu Opioid | 1630 nM | ||
| Kappa Opioid | 2280 nM | ||
| Delta Opioid | 476 nM | ||
| Functional Potency (EC50) | NOP | 4.03 ± 0.86 nM | |
| Delta Opioid | 2205 nM | ||
| Functional Efficacy (Emax) | NOP | 47.8% ± 1.31% | |
| Delta Opioid | 16% |
Table 1: In Vitro Pharmacological Profile of Sunobinop.
Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like sunobinop for the NOP receptor.
Materials:
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Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.
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Radioligand: [³H]-Nociceptin or another suitable NOP receptor radioligand.
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Test Compound: Sunobinop.
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Non-specific Binding Control: A high concentration of an unlabeled NOP receptor ligand (e.g., N/OFQ).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Scintillation Cocktail.
Procedure:
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Membrane Preparation: Homogenize cells expressing the NOP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a determined protein concentration.
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Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of sunobinop. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled NOP ligand.
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Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
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Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of sunobinop that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
This functional assay measures the activation of G proteins coupled to the NOP receptor following agonist binding.
Materials:
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Receptor Source: Membranes from cells expressing the NOP receptor.
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Radioligand: [³⁵S]GTPγS.
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Test Compound: Sunobinop.
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Assay Buffer: Containing GDP, MgCl₂, and NaCl.
Procedure:
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Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of sunobinop.
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Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
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Incubation: Incubate the mixture to allow for [³⁵S]GTPγS binding to activated G proteins.
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Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
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Quantification: Measure the radioactivity on the filters.
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Data Analysis: Determine the EC50 and Emax values for sunobinop-stimulated [³⁵S]GTPγS binding.
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.
Materials:
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Cells: Whole cells expressing the NOP receptor.
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Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
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Test Compound: Sunobinop.
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cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).
Procedure:
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Cell Plating and Treatment: Plate the cells and treat them with varying concentrations of sunobinop.
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Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
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Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.
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Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
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Data Analysis: Determine the IC50 of sunobinop for the inhibition of forskolin-stimulated cAMP accumulation.
NOP Receptor Signaling Pathway
Sunobinop, as a partial agonist, binds to the NOP receptor, which is coupled to inhibitory G proteins (Gi/o). This interaction leads to a cascade of intracellular events.
Preclinical Pharmacokinetics
The pharmacokinetic profile of sunobinop has been evaluated in both rats and humans.
Rat Pharmacokinetics
After oral administration to rats (0.3–30 mg/kg), the plasma concentration of sunobinop reached its maximum between 2.50 and 4.50 hours. The maximum concentration (Cmax) and the area under the curve (AUC) increased in a dose-proportional manner, with a bioavailability ranging from 31.2% to 42.1%.
Human Pharmacokinetics
In healthy human subjects, sunobinop demonstrated rapid absorption following oral administration across a dose range of 3 to 30 mg, with a half-life of 2.1 to 3.2 hours. This pharmacokinetic profile supports once-daily dosing. Systemic exposure increased less than proportionally above a 10 mg dose, suggesting dose-limiting absorption. The majority of the absorbed drug is excreted unchanged in the urine, indicating a predominantly renal route of elimination without significant hepatic metabolism.
| Parameter | Species | Dose Range | Value | Reference |
| Time to Max. Concentration (Tmax) | Rat | 0.3-30 mg/kg (oral) | 2.50 - 4.50 hours | |
| Bioavailability | Rat | 0.3-30 mg/kg (oral) | 31.2% - 42.1% | |
| Half-life (t1/2) | Human | 3-30 mg (oral) | 2.1 - 3.2 hours | |
| Route of Elimination | Human | - | Primarily renal (unchanged) |
Table 2: Pharmacokinetic Parameters of Sunobinop.
Clinical Development and Efficacy
Sunobinop is being investigated in several clinical trials for various indications.
Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)
A Phase 1b clinical trial evaluated the safety and efficacy of sunobinop in female patients with IC/BPS.
Experimental Protocol: This was a multicenter, two-period, single-sequence, crossover study involving 47 female patients. The study included a 2-week single-blind placebo run-in phase, followed by a double-blind treatment phase consisting of 2 weeks of placebo and 6 weeks of once-daily sunobinop at bedtime, and a 2-week safety follow-up. The primary endpoint was the change from baseline in eDiary bladder pain/discomfort scores on an 11-point numerical rating scale (NRS).
Efficacy Data: At the end of the 6-week treatment period, patients receiving sunobinop showed a statistically significant reduction in NRS scores from baseline for both overnight (-1.6) and daytime (-1.7) bladder pain. A higher percentage of patients on sunobinop reported marked or moderate improvement in overall IC/BPS symptoms compared to placebo (41% vs. 9%).
| Endpoint | Timepoint | Sunobinop | Placebo | p-value | Reference |
| Change in NRS Score (Overnight) | 6 Weeks | -1.6 | - | Statistically Significant | |
| Change in NRS Score (Daytime) | 6 Weeks | -1.7 | - | Statistically Significant | |
| Marked/Moderate Improvement | End of Treatment | 41% | 9% | - |
Table 3: Efficacy of Sunobinop in Interstitial Cystitis/Bladder Pain Syndrome.
Overactive Bladder (OAB)
A Phase 1b clinical trial assessed the safety and efficacy of sunobinop in female patients with OAB.
Experimental Protocol: This was a multicenter, randomized, double-blind, placebo-controlled, single-sequence crossover study in 51 female patients. The protocol included a 2-week single-blind placebo phase, followed by a 2-week double-blind placebo phase. Patients were then switched to 1 mg of sunobinop nightly for 6 weeks, followed by a final week on placebo.
Efficacy Data: Patients treated with sunobinop experienced a reduction in the mean number of incontinence episodes over 24 hours compared to the placebo period. During the sunobinop treatment, the mean number of incontinence episodes was 0.6 to 0.8, representing a reduction from baseline of 0.3 to 0.5, which was an additional reduction of 0.18 to 0.37 over the placebo period.
| Parameter | Sunobinop Period | Placebo Period | Reference |
| Mean Incontinence Episodes / 24h | 0.6 - 0.8 | 1.0 - 1.3 | |
| Reduction from Baseline | 0.3 - 0.5 | 0.10 - 0.20 |
Table 4: Efficacy of Sunobinop in Overactive Bladder.
Insomnia Associated with Alcohol Use Disorder
A Phase 2 clinical study evaluated the safety and efficacy of sunobinop for insomnia in patients recovering from alcohol use disorder.
Experimental Protocol: This was a randomized, double-blind, multi-center, placebo-controlled, parallel-group study that enrolled 114 participants. Patients were randomized to receive either sunobinop (1 mg or 2 mg) or a placebo nightly at bedtime for 21 days. The primary endpoint was the change from baseline in wakefulness after sleep onset (WASO), measured by polysomnography.
Efficacy Data: Both doses of sunobinop met the primary endpoint, showing significant and clinically meaningful reductions in WASO compared to placebo.
| Dose | Timepoint | LSM Difference from Placebo (minutes) | 95% CI | p-value | Reference |
| 1 mg | Nights 1/2 | -12.03 | -22.1 to -1.9 | 0.050 | |
| 2 mg | Nights 1/2 | -18.35 | -28.5 to -8.2 | 0.003 | |
| 2 mg | Nights 20/21 | -15.80 | -28.6 to -3.0 | 0.043 |
Table 5: Efficacy of Sunobinop in Insomnia Associated with Alcohol Use Disorder (Change in WASO).
Safety and Tolerability
Across the clinical trials, sunobinop has been generally well-tolerated. No deaths or serious adverse events have been reported in the cited studies. The most common treatment-emergent adverse events were urinary tract infection and somnolence/drowsiness.
Conclusion
Sunobinop is a promising, first-in-class NOP receptor partial agonist with a well-defined in vitro pharmacological profile and favorable pharmacokinetic properties. Clinical data to date have demonstrated its potential efficacy and safety in the treatment of interstitial cystitis/bladder pain syndrome, overactive bladder, and insomnia associated with alcohol use disorder. Its novel mechanism of action offers a potential new therapeutic option for these conditions. Further clinical development is ongoing to fully elucidate the therapeutic potential of sunobinop.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Imbrium Therapeutics Reveals Sunobinop Phase 1b Study Results for Overactive Bladder [synapse.patsnap.com]
